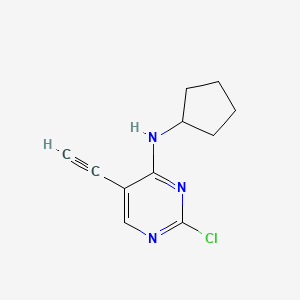

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine is a chemical compound with the CAS Number: 2445791-51-3 . It has a molecular weight of 221.69 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClN3/c1-2-8-7-13-11(12)15-10(8)14-9-5-3-4-6-9/h1,7,9H,3-6H2,(H,13,14,15) .Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-Chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine is involved in the synthesis of various nitrogen heterocyclic compounds. For instance, Farouk, Ibrahim, and El-Gohary (2021) demonstrated its utility in synthesizing pyrazoles, pyrimidines, pyridopyrimidine, and diazepine through reactions with diverse bifunctional nucleophiles (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Activity

The compound has been studied for its biological activity. A study by Noolvi, Agrawal, Patel, Badiger, Gaba, and Zambre (2014) investigated azetidine-2-one derivatives of 1H-benzimidazole for antimicrobial and cytotoxic properties, highlighting the potential medical applications of derivatives of this compound (Noolvi et al., 2014).

Chemotherapeutic Research

In chemotherapeutic research, Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, and Zheng, Yin (2015) synthesized enantiomeric derivatives and explored their antitumor activity against cancer cells, providing insight into its application in cancer treatment (Gao et al., 2015).

Enantioselective Synthesis

Ruoyan Huang, Xingkuan Chen, Chengli Mou, Guoyong Luo, Yongjia Li, Xiangyang Li, Wei Xue, Zhichao Jin, and Y. Chi (2019) explored the compound's use in the enantioselective synthesis of dihydroquinoxalines, which are central to numerous natural products and synthetic bioactive molecules (Huang et al., 2019).

Heterocyclic Synthesis

In the field of heterocyclic synthesis, Averin, Ulanovskaya, and Beletskaya (2008) studied the amination of chloropyrimidines by polyamines, showing the versatility of these compounds in creating diverse chemical structures (Averin, Ulanovskaya, & Beletskaya, 2008).

Pharmaceutical Applications

Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, and Mohammadreza Moghaddam‐manesh (2016) explored the synthesis and potential antibacterial activity of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, indicating the pharmaceutical applications of these derivatives (Etemadi et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-cyclopentyl-5-ethynylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-8-7-13-11(12)15-10(8)14-9-5-3-4-6-9/h1,7,9H,3-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIIKNEWIMDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1NC2CCCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)

![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)

![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2353923.png)

![methyl 2-(1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate](/img/structure/B2353926.png)